Cas no 1391067-62-1 (3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol)

3-Amino-3-(2-bromo-4-nitrophenyl)propan-1-ol is a brominated nitroaromatic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. Its distinct structure allows for selective modifications, particularly in pharmaceutical and agrochemical applications. The presence of a bromine substituent enhances reactivity in cross-coupling reactions, while the nitro group offers potential for further reduction or substitution. The amino and hydroxyl groups provide additional sites for derivatization, enabling the synthesis of complex heterocycles or chiral compounds. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced reactivity and structural flexibility. Proper handling is advised due to its potential sensitivity.
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol structure
1391067-62-1 structure
Product name:3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol
CAS No:1391067-62-1
MF:C9H11BrN2O3
Molecular Weight:275.099241495132
CID:6051510
PubChem ID:165665397

3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol
    • EN300-1910700
    • 1391067-62-1
    • インチ: 1S/C9H11BrN2O3/c10-8-5-6(12(14)15)1-2-7(8)9(11)3-4-13/h1-2,5,9,13H,3-4,11H2
    • InChIKey: VIQOTARAKDKEHB-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1C(CCO)N)[N+](=O)[O-]

計算された属性

  • 精确分子量: 273.99530g/mol
  • 同位素质量: 273.99530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 222
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.1Ų
  • XLogP3: 1

3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1910700-5.0g
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol
1391067-62-1
5g
$2940.0 2023-06-02
Enamine
EN300-1910700-0.25g
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol
1391067-62-1
0.25g
$933.0 2023-09-17
Enamine
EN300-1910700-1.0g
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol
1391067-62-1
1g
$1014.0 2023-06-02
Enamine
EN300-1910700-0.5g
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol
1391067-62-1
0.5g
$974.0 2023-09-17
Enamine
EN300-1910700-10g
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol
1391067-62-1
10g
$4360.0 2023-09-17
Enamine
EN300-1910700-5g
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol
1391067-62-1
5g
$2940.0 2023-09-17
Enamine
EN300-1910700-0.05g
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol
1391067-62-1
0.05g
$851.0 2023-09-17
Enamine
EN300-1910700-0.1g
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol
1391067-62-1
0.1g
$892.0 2023-09-17
Enamine
EN300-1910700-10.0g
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol
1391067-62-1
10g
$4360.0 2023-06-02
Enamine
EN300-1910700-2.5g
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol
1391067-62-1
2.5g
$1988.0 2023-09-17

3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol 関連文献

3-amino-3-(2-bromo-4-nitrophenyl)propan-1-olに関する追加情報

Comprehensive Overview of 3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol (CAS No. 1391067-62-1)

3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol (CAS No. 1391067-62-1) is a specialized organic compound with a unique molecular structure, combining an aromatic nitro group, a bromine substituent, and an amino-alcohol functional group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of both 2-bromo-4-nitrophenyl and 3-aminopropanol moieties makes it a valuable building block for synthesizing complex molecules, particularly in drug discovery and material science applications.

In recent years, the demand for nitrophenyl derivatives like 3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol has surged, driven by their role in developing targeted therapies and small-molecule inhibitors. Researchers are particularly interested in its potential applications in kinase inhibition and enzyme modulation, topics frequently searched in academic and industrial databases. The compound’s bromine atom offers a reactive site for further functionalization, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, CAS No. 1391067-62-1 is often explored for its stereoselective properties, a hot topic in asymmetric synthesis. The amino alcohol segment is particularly noteworthy, as it mimics natural bioactive molecules, making it relevant for chiral drug development. This aligns with current trends in green chemistry and sustainable synthesis, where efficiency and selectivity are prioritized to reduce waste and energy consumption.

Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing 3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol, ensuring purity and consistency for research use. The compound’s nitro group also makes it a candidate for studies involving fluorescence labeling or photoaffinity probes, addressing growing interest in chemical biology tools. These applications are frequently queried in scientific forums, reflecting their relevance in modern research.

In material science, the 2-bromo-4-nitrophenyl unit of this compound has been investigated for its potential in designing organic electronic materials, such as OLEDs or conductive polymers. Its ability to participate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) further enhances its utility, a topic widely discussed in nanotechnology circles. This versatility positions CAS No. 1391067-62-1 as a compound of interdisciplinary interest.

Safety and handling of 3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol require standard laboratory precautions, though it is not classified as a high-risk substance. Researchers often search for storage conditions and solubility data, which are essential for experimental reproducibility. The compound is typically stable under inert atmospheres and stored at low temperatures to prevent degradation, a common practice for nitroaromatic compounds.

In summary, 3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol (CAS No. 1391067-62-1) is a multifaceted compound with broad applications in medicinal chemistry, materials science, and catalysis. Its structural features align with current research trends, including precision synthesis and functional material design, making it a subject of ongoing exploration in both academic and industrial settings.

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